molecular formula C16H13N3O2 B5559541 5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B5559541
M. Wt: 279.29 g/mol
InChI Key: GPHCVHSMHHULJV-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Pyridinyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group: This step usually involves the reaction of the oxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Substitution reactions can take place at the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the pyridinyl group.

    3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide: Lacks the methyl group.

    5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide: Lacks the phenyl group.

Uniqueness

The presence of the methyl, phenyl, and pyridinyl groups in 5-methyl-3-phenyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide may confer unique properties, such as enhanced biological activity or improved chemical stability, compared to similar compounds.

Properties

IUPAC Name

5-methyl-3-phenyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-14(16(20)18-13-8-5-9-17-10-13)15(19-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCVHSMHHULJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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